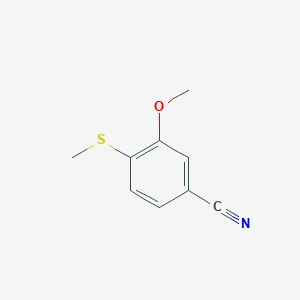
2-amino-3-methyl-4H-imidazol-5-one;benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, benzoate (1:1) is a heterocyclic compound that features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazol-4-one family, which is known for its diverse applications in medicinal chemistry, natural products, and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, benzoate (1:1) can be achieved through various methods. One common approach involves the oxidative condensation of ketones and amidines. This reaction typically uses molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the imidazol-4-one structure . Another method involves heating creatine hydrate with concentrated hydrochloric acid and water, followed by filtration and cooling to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, benzoate (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield diketone derivatives, while reduction reactions can produce reduced imidazol-4-one compounds .
Applications De Recherche Scientifique
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, benzoate (1:1) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its role in biological processes and as a potential therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, benzoate (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazol-4-one derivatives, such as:
- 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, compd. with 3-(2-aminoethyl)-1H-indole-6,7-diol, sulfate (1:1:1)
- 2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one
Uniqueness
What sets 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, benzoate (1:1) apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H13N3O3 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
2-amino-3-methyl-4H-imidazol-5-one;benzoic acid |
InChI |
InChI=1S/C7H6O2.C4H7N3O/c8-7(9)6-4-2-1-3-5-6;1-7-2-3(8)6-4(7)5/h1-5H,(H,8,9);2H2,1H3,(H2,5,6,8) |
Clé InChI |
GBTJJJUANWCFAS-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=O)N=C1N.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


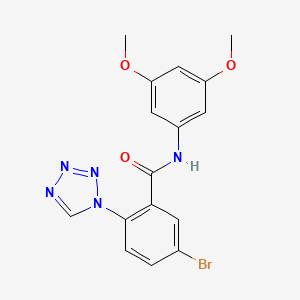

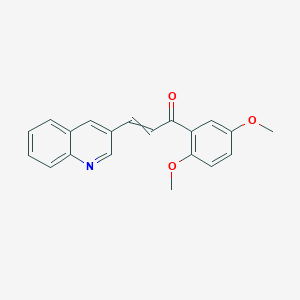
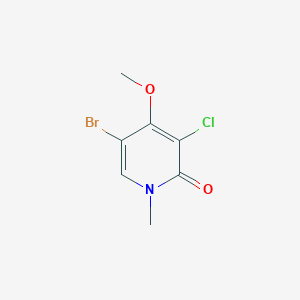


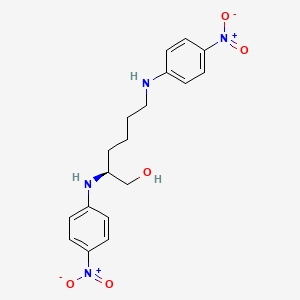
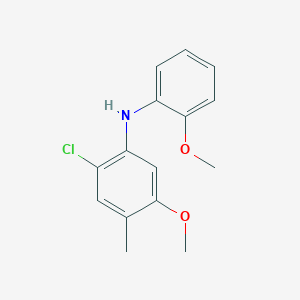
![3-(2-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B15171939.png)
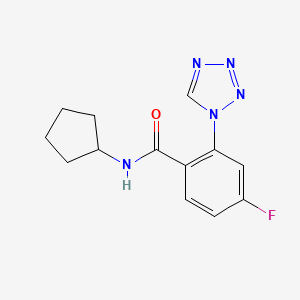
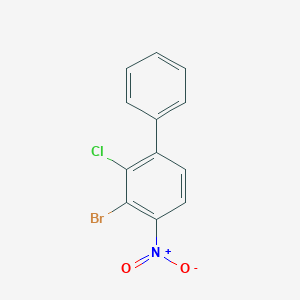
![1-(2-{[6-(4-Ethoxyphenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B15171960.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B15171971.png)
